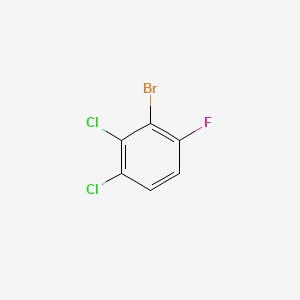

2-Bromo-3,4-dichloro-1-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3,4-dichloro-1-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3,4-dichloro-1-fluorobenzene typically involves halogenation reactions. One common method includes the bromination of 3,4-dichloro-1-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of tubular reactors for diazotization reactions followed by bromination is a common approach. This method offers advantages such as reduced side reactions, improved safety, and energy efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4-dichloro-1-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine, chlorine, or fluorine atoms can be replaced by other electrophiles.

Nucleophilic Substitution: The halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine, chlorine, or nitrating agents are used in the presence of catalysts like iron or aluminum halides.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds .

Scientific Research Applications

2-Bromo-3,4-dichloro-1-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of halogenated benzene derivatives’ effects on biological systems.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dichloro-1-fluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives. The presence of multiple halogen atoms influences the compound’s reactivity and selectivity in these reactions .

Comparison with Similar Compounds

- 1-Bromo-2,5-dichloro-3-fluorobenzene

- 2-Bromo-1,4-dichlorobenzene

- 3,5-Dichloro-4-fluorobromobenzene

Comparison: 2-Bromo-3,4-dichloro-1-fluorobenzene is unique due to the specific positions of the halogen atoms on the benzene ring. This arrangement affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity in substitution reactions and varying degrees of stability under different conditions .

Biological Activity

2-Bromo-3,4-dichloro-1-fluorobenzene (CAS No. 1365271-61-6) is a halogenated aromatic compound that exhibits notable biological activity. This article explores its interactions with biological systems, including toxicity, enzyme interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C6H2BrCl2F. The compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, which significantly influence its chemical reactivity and biological interactions.

Biological Activity

1. Toxicity Studies

Toxicological assessments have revealed that this compound exhibits varying degrees of toxicity. A study indicated that exposure to high concentrations can lead to adverse effects such as:

- Neurological Symptoms : Tremors, ataxia, and loss of righting reflex were observed in animal models following acute exposure.

- Weight Loss : Significant body weight reduction was noted in subjects exposed to lethal doses over a short observation period.

The median lethal dose (LD50) is an important metric for evaluating the toxicity of this compound, although specific values for this compound are not extensively documented in the available literature.

Table 1: Toxicity Overview

| Endpoint | Observed Effect | Reference |

|---|---|---|

| LD50 (oral) | Not extensively documented | |

| Neurological Symptoms | Tremors, ataxia | |

| Body Weight Loss | Up to 21% at lethal doses |

2. Enzyme Interactions

Research has demonstrated that halogenated compounds like this compound can interact with various enzymes. This compound has been noted to act as an inhibitor for certain cytochrome P450 enzymes:

- CYP1A2 Inhibition : It has been shown to inhibit CYP1A2 activity, which can affect drug metabolism and clearance in biological systems .

Case Studies

Case Study 1: Environmental Impact Assessment

A comprehensive environmental impact assessment revealed that compounds similar to this compound have been detected in contaminated sites. Their persistence in the environment raises concerns regarding bioaccumulation and potential ecological toxicity.

Case Study 2: Medicinal Chemistry Applications

In medicinal chemistry, halogenated compounds are often explored for their potential as therapeutic agents. The unique electronic properties imparted by bromine and chlorine substitutions on the aromatic ring can enhance binding affinity to biological targets. Research is ongoing to evaluate the efficacy of such compounds in treating various diseases.

Properties

IUPAC Name |

3-bromo-1,2-dichloro-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-5-4(10)2-1-3(8)6(5)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDJVKZJQRLAPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742864 |

Source

|

| Record name | 2-Bromo-3,4-dichloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-91-5 |

Source

|

| Record name | 2-Bromo-3,4-dichloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.